1-(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(3-methylphenyl)guanidine
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Overview
Description
N-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(3-METHYLPHENYL)GUANIDINE is a complex organic compound that features a pyrimidine ring substituted with a chlorophenylsulfanyl group and a methylphenylguanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(3-METHYLPHENYL)GUANIDINE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-chlorobenzyl mercaptan with a pyrimidine derivative under controlled conditions to form the intermediate compound. This intermediate is then reacted with 3-methylphenylguanidine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(3-METHYLPHENYL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the chlorophenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
N-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(3-METHYLPHENYL)GUANIDINE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential in treating certain diseases, although further research is needed to confirm its efficacy and safety.
Mechanism of Action
The mechanism of action of N-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(3-METHYLPHENYL)GUANIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and guanidine-containing molecules. Examples include:
- N-(4-Chlorophenyl)-N’-(3-methylphenyl)guanidine
- 4-Chlorophenylsulfanyl derivatives
Uniqueness
N-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(3-METHYLPHENYL)GUANIDINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18ClN5OS |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]-1-(3-methylphenyl)guanidine |
InChI |
InChI=1S/C19H18ClN5OS/c1-12-3-2-4-14(9-12)22-18(21)25-19-23-15(10-17(26)24-19)11-27-16-7-5-13(20)6-8-16/h2-10H,11H2,1H3,(H4,21,22,23,24,25,26) |
InChI Key |
SSQVENCNKHISOZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C(=N/C2=NC(=CC(=O)N2)CSC3=CC=C(C=C3)Cl)/N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=NC2=NC(=CC(=O)N2)CSC3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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